

Temperature-dependent I-V measurements of erbium silicide Schottky diodes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Erbium silicide			
Cat. No.:	B1143583	Get Quote		

An Objective Comparison of Temperature-Dependent I-V Characteristics of **Erbium Silicide** Schottky Diodes

This guide provides a detailed comparison of the temperature-dependent current-voltage (I-V) characteristics of **erbium silicide** (ErSi_x) Schottky diodes with other common silicide and wide-bandgap semiconductor alternatives. The information is intended for researchers, scientists, and professionals in drug development who utilize these components in their experimental setups.

Introduction to Erbium Silicide Schottky Diodes

Erbium silicide is a rare-earth silicide that has garnered significant interest for its application in Schottky barrier metal-oxide-semiconductor field-effect transistors (SB-MOSFETs).[1] A key feature of erbium silicide is its low Schottky barrier height (SBH) on n-type silicon, typically around 0.28 eV to 0.4 eV.[2][3] This property is crucial for achieving high-performance nanoscale electronic devices.[1] The electrical characteristics of these diodes, particularly their current-voltage (I-V) relationship, are highly dependent on temperature. Understanding this dependency is essential for predicting and optimizing device performance across various operating conditions.

Comparison with Alternative Schottky Diode Materials



The performance of **erbium silicide** Schottky diodes is best understood when compared against other materials used in similar applications. Platinum silicide (PtSi) is a common choice for p-type silicon, while silicon carbide (SiC) is a wide-bandgap semiconductor known for its high-power and high-temperature capabilities.[2][4]

Key Performance Parameters at Various Temperatures

The following tables summarize the temperature-dependent electrical characteristics of **erbium silicide**, platinum silicide, and silicon carbide Schottky diodes based on reported experimental data. The primary parameters for comparison are the Schottky Barrier Height (Φ B) and the ideality factor (n). The ideality factor is a measure of how closely a diode follows the ideal thermionic emission model, with a value of 1 being ideal.[5][6]

Table 1: Erbium Silicide (ErSix) Schottky Diode Characteristics



Temperature (K)	Substrate Type	Schottky Barrier Height (ФВ) (eV)	Ideality Factor (n)	Key Observations
25 - 70	n-Si	Varies	> 2	Below 70 K, deviations from the ideal thermionic emission model are significant.[3]
70 - 160	n-Si	~0.28	Decreases with temperature	Thermionic emission is the dominant carrier transport mechanism above 70 K.[3]
140 - 340	n-Si	Decreases with decreasing temperature. Converges to 0.39 eV at high temperatures.[2]	Varies	The temperature dependence of the barrier height may be due to trap-assisted current at the silicide/silicon junction.[1][2]
140 - 340	p-Si	Decreases with decreasing temperature. Converges to 0.69 eV at high temperatures.[2]	Varies	The sum of the barrier heights for electrons and holes approaches the bandgap of silicon at high temperatures.[1]

Table 2: Platinum Silicide (PtSi) Schottky Diode Characteristics



Temperature (K)	Substrate Type	Schottky Barrier Height (ФВ) (eV)	Ideality Factor (n)	Key Observations
85	p-Si	0.2045	2.877	Electrical parameters show strong temperature dependency.[7]
85 - 136	p-Si	Varies	Varies	Barrier height, ideality factor, and series resistance are all strong functions of temperature in this range.[7]

Table 3: Silicon Carbide (SiC) Schottky Diode Characteristics

Temperature (K)	Substrate Type	Schottky Barrier Height (ФВ) (eV)	Ideality Factor (n)	Key Observations
300 - 500+	4H-SiC	Temperature invariant	Near-ideal (close to 1) and temperature invariant	SiC diodes exhibit excellent thermal stability, making them suitable for high- temperature applications.[4] [5] The high bandgap and thermal conductivity contribute to this stability.[4]



Experimental Protocols

The characterization of Schottky diodes as a function of temperature involves precise I-V measurements. The following is a generalized protocol for such experiments.

Methodology for Temperature-Dependent I-V Measurements

- Device Fabrication:
 - Prepare the silicon substrate (either n-type or p-type) by standard cleaning procedures.
 - Deposit a thin film of the desired metal (e.g., Erbium) onto the substrate, often using sputtering or electron-beam evaporation.[1][8] A protective cap, such as titanium, may be used to prevent oxidation.[8]
 - Perform a rapid thermal annealing (RTA) process in a controlled atmosphere (e.g., N₂) to form the metal silicide.[1][9] The annealing temperature and time are critical parameters; for erbium silicide, this is often around 500°C.[1][8]
 - Deposit a metal layer on the backside of the wafer to form an ohmic contact.
- I-V Measurement Setup:
 - Mount the fabricated diode onto a temperature-controlled stage within a cryostat or a specialized probe station. A Dewar can be used for low-temperature measurements.
 - Use a high-precision source measure unit (SMU), such as a Keithley 2612A or HP 4145B,
 to apply a voltage sweep and measure the resulting current.[7][10]
 - For low current measurements, use a continuous sweep to minimize noise. For high currents, a pulsed mode is employed to prevent self-heating of the device.[10]
- Data Acquisition:
 - Set the desired temperature and allow the system to stabilize.

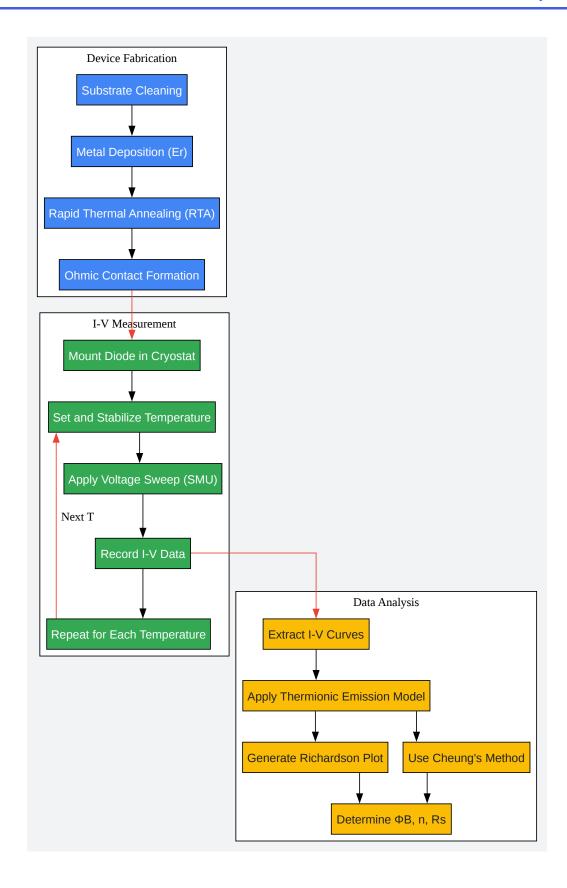


- Perform a voltage sweep across the diode, measuring both forward and reverse bias characteristics.
- Record the I-V data at discrete temperature intervals over the desired range (e.g., from 77 K to 400 K).
- Parameter Extraction and Analysis:
 - The forward-bias I-V data is analyzed based on the thermionic emission (TE) theory. The current (I) is described by the equation: I = Io [exp(q(V IRs) / nkT) 1] where Io is the saturation current, q is the electronic charge, V is the applied voltage, Rs is the series resistance, n is the ideality factor, k is the Boltzmann constant, and T is the absolute temperature.[6]
 - The saturation current I₀ is related to the Schottky barrier height (ΦB) by: I₀ = $AAT^2 exp(-q\Phi B/kT)$ where A is the diode area and A is the effective Richardson constant.[6][11]
 - Richardson Plot: To determine the barrier height, a "Richardson plot" of ln(l₀/T²) versus 1/T is constructed. The slope of this plot is proportional to -qΦB/k, allowing for the calculation of the SBH.[11][12]
 - Cheung's Method: This method can be used to extract the ideality factor, barrier height,
 and series resistance from a single I-V curve.[6][7]

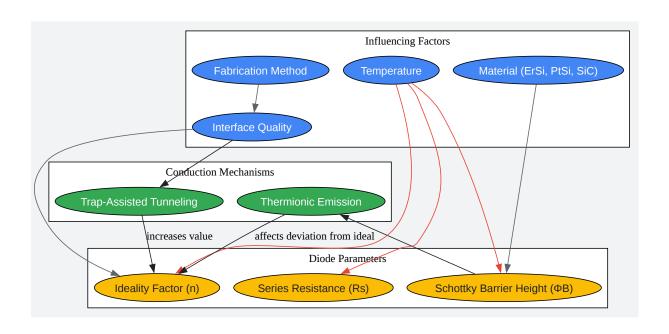
Visualizations

The following diagrams illustrate the logical workflow of the experimental and analytical processes.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Bourns | Comparing SIC Schottky Diodes to Silicon Diodes [bourns.com]



- 5. navitassemi.com [navitassemi.com]
- 6. ijeijournal.com [ijeijournal.com]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Schottky Barrier Height [academic.brooklyn.cuny.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Temperature-dependent I-V measurements of erbium silicide Schottky diodes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143583#temperature-dependent-i-v-measurements-of-erbium-silicide-schottky-diodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com